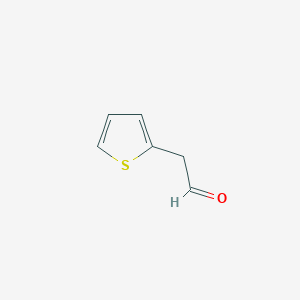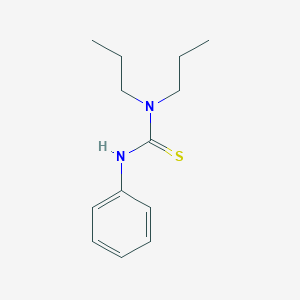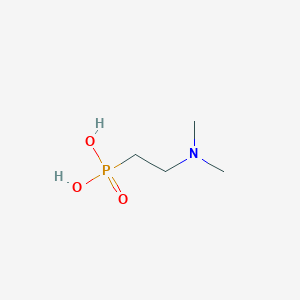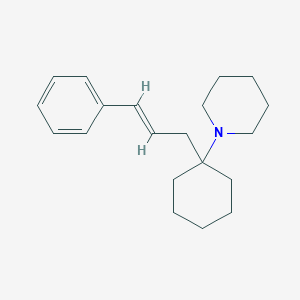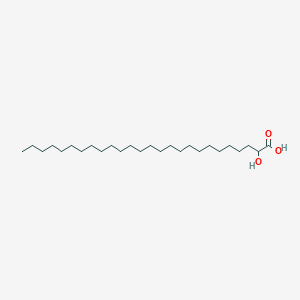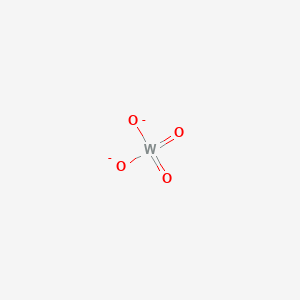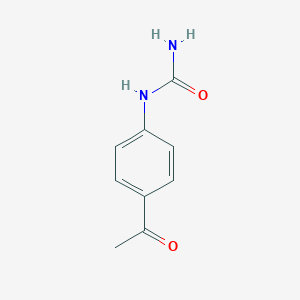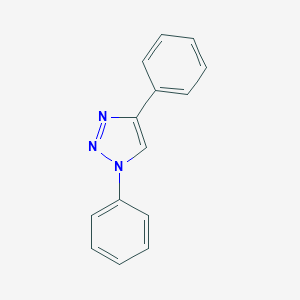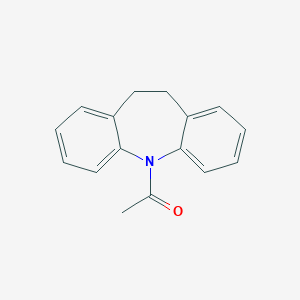
Ytterbium telluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium telluride is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a binary compound consisting of ytterbium and tellurium, with the chemical formula YbTe. Ytterbium telluride belongs to the class of thermoelectric materials, which are materials that can convert heat into electricity and vice versa. In
Applications De Recherche Scientifique
Ytterbium telluride has been studied for its potential applications in various fields, including thermoelectricity, magneto-optics, and spintronics. In thermoelectricity, ytterbium telluride has been found to have a high thermoelectric figure of merit, which makes it a promising material for use in thermoelectric generators and cooling devices. In magneto-optics, ytterbium telluride has been shown to exhibit a strong magneto-optical response, which makes it useful in the development of magneto-optical devices. In spintronics, ytterbium telluride has been studied for its potential use in spintronic devices due to its unique electronic and magnetic properties.
Mécanisme D'action
The mechanism of action of ytterbium telluride is not fully understood, but it is believed to be related to its electronic and magnetic properties. Ytterbium telluride is a semiconductor material with a narrow bandgap, which means that it has a small energy difference between its valence and conduction bands. This property makes ytterbium telluride a good candidate for use in thermoelectric devices. Additionally, ytterbium telluride has been found to exhibit magnetic ordering at low temperatures, which makes it useful in magneto-optical and spintronic devices.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of ytterbium telluride. However, some studies have suggested that exposure to ytterbium telluride may have toxic effects on living organisms. Therefore, caution should be taken when handling ytterbium telluride in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Ytterbium telluride has several advantages for use in laboratory experiments, including its high thermoelectric figure of merit, strong magneto-optical response, and unique electronic and magnetic properties. However, there are also some limitations to using ytterbium telluride in laboratory experiments, including its toxicity and difficulty in synthesizing high-quality single crystals.
Orientations Futures
There are several future directions for research on ytterbium telluride. One direction is to further explore its potential applications in thermoelectricity, magneto-optics, and spintronics. Another direction is to investigate its toxicity and potential environmental impact. Additionally, research can be conducted to develop new synthesis methods for ytterbium telluride and to improve the quality of its single crystals.
Méthodes De Synthèse
The synthesis of ytterbium telluride can be achieved through several methods, including solid-state reaction, chemical vapor transport, and melt growth. Among these methods, solid-state reaction is the most commonly used method. In this method, ytterbium oxide and tellurium powder are mixed in a specific ratio and heated in a vacuum or inert atmosphere at high temperatures. The resulting product is then cooled and ground into a fine powder.
Propriétés
Numéro CAS |
12125-58-5 |
|---|---|
Nom du produit |
Ytterbium telluride |
Formule moléculaire |
TeYb |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
tellanylideneytterbium |
InChI |
InChI=1S/Te.Yb |
Clé InChI |
WNXKQTAPAWGMPP-UHFFFAOYSA-N |
SMILES |
[Te]=[Yb] |
SMILES canonique |
[Te]=[Yb] |
Autres numéros CAS |
12125-58-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



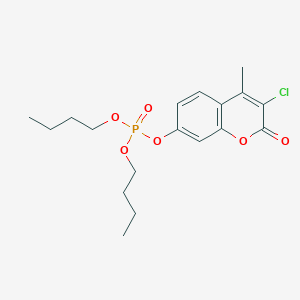
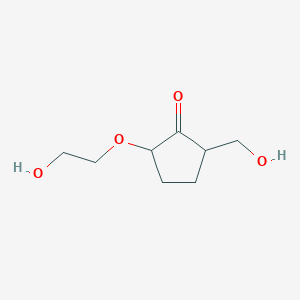
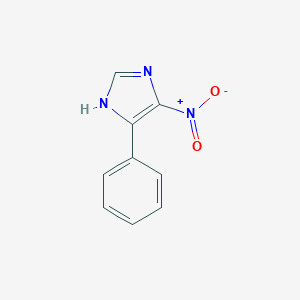

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)
